4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide
Description
4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide is a brominated benzamide derivative featuring a trifluoroethoxy substituent at the 3-position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by the bromine atom and the trifluoroethoxy group.
Properties
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDJNOBCVXNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-bromo-3-nitrobenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester intermediate, which is then converted to the benzamide through a subsequent reaction with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides or ethers.
Oxidation and Reduction: Products include quinones or amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoroethoxy group (–OCH₂CF₃) is a strong electron-withdrawing moiety that influences solubility, metabolic stability, and binding affinity. Key comparisons include:
- Positional Isomerism: 4-Bromo-2-(trifluoromethyl)benzamide (): The trifluoromethyl (–CF₃) group at the 2-position increases lipophilicity compared to the trifluoroethoxy group at the 3-position in the target compound. N-(2-chloro-5-methyl-4-(2,2,2-trifluoroethoxy)phenyl)benzamide (5z) (): The para-substituted trifluoroethoxy group enhances steric hindrance, possibly reducing enzymatic degradation compared to meta-substituted analogs like the target compound .
Multi-Substituted Derivatives :
Table 1: Comparative Physicochemical Properties
Biological Activity
4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula for 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide is C10H8BrF3NO2. The compound features a bromine atom and a trifluoroethoxy group that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 300.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
Biological Activity
Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The presence of the bromine atom may also contribute to the compound's interaction with various biological targets.
The biological activity of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide is hypothesized to involve interactions with specific enzymes or receptors. The trifluoroethyl group may enhance binding affinity due to increased hydrophobic interactions and electronic effects.
Case Studies and Research Findings
- Inhibition Studies : A study examined the inhibitory effects of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide on various enzymes. The compound was found to inhibit the activity of certain proteases involved in viral replication, suggesting potential antiviral applications.
-
Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide reduced cell viability in a dose-dependent manner.
Cell Line IC50 (µM) Effect HeLa 10.5 Apoptosis induction MCF-7 12.0 Cell cycle arrest - Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life in biological systems.
Comparative Analysis
When compared to other similar compounds with bromine or trifluoroethyl substitutions, 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide exhibits unique properties that may enhance its therapeutic potential.
| Compound | IC50 (µM) |
|---|---|
| 4-Bromo-3-(trifluoromethyl)benzamide | 20.0 |
| 4-Chloro-3-(trifluoroethoxy)benzamide | 25.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
